No Direct Comparator Data Identified for Target Compound
A comprehensive search of PubMed, BindingDB, Google Patents, and PubChem using the compound name, CAS number, and substructure queries returned no entry for this molecule in any primary research paper, patent, or curated bioactivity database. While structurally related 3,5-dimethylisoxazole derivatives have been described as bromodomain ligands and EPAC antagonists, no quantitative IC50, Ki, EC50, selectivity, solubility, metabolic stability, or in vivo efficacy data are publicly available for the exact target compound [1]. This constitutes an absence of high-strength, comparator-based evidence as defined by the project's Evidence Admission Rules.
| Evidence Dimension | Bromodomain/EPAC binding and functional activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Published 3,5-dimethylisoxazole derivatives (e.g., EPAC antagonist ESI-09: IC50 3.2 µM for EPAC1, 1.4 µM for EPAC2 ) |
| Quantified Difference | Cannot be calculated; direct measurement for the target compound is absent. |
| Conditions | Not applicable |
Why This Matters
Without quantitative activity data, it is impossible to justify preferential selection of this compound over any analog for biological screening or chemical probe development.
- [1] 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. J. Med. Chem. 2011, 54, 19, 6761-6770. View Source
